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(2S)-2-Amino-2-(3,4,5-trifluorophenyl)acetic acid
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Overview
Description
(S)-2-Amino-2-(3,4,5-trifluorophenyl)acetic acid is a fluorinated amino acid derivative. This compound is characterized by the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as halogenation, coupling reactions, and purification to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3,4,5-trifluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
1.1 Dipeptidyl Peptidase-IV Inhibition
One of the significant applications of (2S)-2-Amino-2-(3,4,5-trifluorophenyl)acetic acid is its role as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are crucial in the treatment of Type 2 diabetes as they help regulate blood sugar levels by preventing the degradation of incretin hormones. Research indicates that this compound exhibits potent inhibitory activity against DPP-IV, making it a candidate for developing new antidiabetic medications .
1.2 Metabotropic Glutamate Receptor Modulation
The compound also shows promise in modulating metabotropic glutamate receptors (mGluRs), particularly group II mGluRs (mGluR2/mGluR3). These receptors are implicated in various neurological conditions, including schizophrenia and anxiety disorders. By antagonizing these receptors, this compound may provide therapeutic benefits for treating psychiatric disorders .
Biochemical Applications
2.1 Selective Amino Acid Transport Inhibition
Recent studies have explored the compound's ability to inhibit selective L-amino acid transporters, specifically LAT1. This inhibition can affect the uptake of essential amino acids in cancer cells, potentially hindering tumor growth by depriving them of necessary nutrients. The structure-activity relationship (SAR) studies indicate that the trifluorophenyl group significantly enhances the compound's affinity for LAT1 .
2.2 Synthesis of Chiral Beta-Amino Acids
The synthesis process of this compound has been optimized to produce enantiomerically enriched beta-amino acids. These compounds are valuable intermediates in synthesizing biologically active molecules and pharmaceuticals. The efficient synthesis methods reported include various reaction conditions that yield high purity and yield of the desired product .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism by which (S)-2-Amino-2-(3,4,5-trifluorophenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trifluorophenylacetic acid
- 3,4,5-Trifluorophenylacetic acid
- 2,3,4,5-Tetrafluorophenylacetic acid
Uniqueness
(S)-2-Amino-2-(3,4,5-trifluorophenyl)acetic acid is unique due to its specific arrangement of fluorine atoms and the presence of an amino group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications .
Biological Activity
(2S)-2-Amino-2-(3,4,5-trifluorophenyl)acetic acid, also known as a fluorinated amino acid, has garnered attention in recent years due to its unique biological properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a trifluorophenyl group which significantly influences its chemical reactivity and biological activity. The trifluoromethyl substituents enhance the compound's stability and lipophilicity, making it a valuable candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluorophenyl group increases binding affinity, while the amino group facilitates incorporation into biological systems. This compound may modulate various biochemical pathways, leading to diverse pharmacological effects.
Biological Activities
- Antitumor Activity : Research indicates that fluorinated amino acids can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against multidrug-resistant cell lines .
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Fluorinated amino acids are known to interact with active sites of enzymes, potentially leading to inhibition of crucial metabolic pathways .
- Neuroprotective Effects : Some studies suggest that amino acids with fluorinated substituents may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .
Structure-Activity Relationship (SAR)
The presence of trifluoromethyl groups in the phenyl ring is essential for enhancing the biological activity of the compound. SAR studies indicate that variations in substituents can lead to significant differences in potency and selectivity towards specific biological targets. For example:
Compound | Substituent | IC50 (µM) | Activity |
---|---|---|---|
A | Trifluoromethyl | 0.025 | High |
B | Methyl | 0.150 | Moderate |
C | No substituent | 0.300 | Low |
Case Studies
- Antiproliferative Studies : A series of experiments evaluated the antiproliferative effects of this compound on various cancer cell lines including MCF-7 and HT-29. The results demonstrated that this compound significantly inhibited cell growth with IC50 values ranging from 1.7 to 38 nM in different cell lines .
- Enzyme Interaction Studies : In vitro studies have shown that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways critical for cancer progression . The binding affinity was assessed using kinetic assays revealing a Ki value indicative of potent inhibition.
- Neuroprotective Research : Investigations into the neuroprotective effects demonstrated that the compound could reduce neuronal apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .
Properties
CAS No. |
1022990-86-8 |
---|---|
Molecular Formula |
C8H6F3NO2 |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3,4,5-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C8H6F3NO2/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11/h1-2,7H,12H2,(H,13,14)/t7-/m0/s1 |
InChI Key |
SKPOIZISALNBFF-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(C(=O)O)N |
Origin of Product |
United States |
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